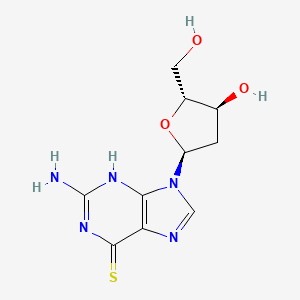

2-Amino-9-(2-deoxy-alpha-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purine-6-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2133-81-5 |

|---|---|

Molecular Formula |

C10H13N5O3S |

Molecular Weight |

283.31 g/mol |

IUPAC Name |

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |

InChI |

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6-/m0/s1 |

InChI Key |

SCVJRXQHFJXZFZ-JKUQZMGJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O |

Origin of Product |

United States |

Chemical and Physical Properties

alpha-Thiodeoxyguanosine, also known as α-2'-deoxythioguanosine, is a purine (B94841) nucleoside analog. Its structure consists of a 6-thioguanine (B1684491) base attached to a deoxyribose sugar in the alpha configuration. The key distinction from its natural counterpart, deoxyguanosine, is the substitution of the oxygen atom at the 6-position of the purine ring with a sulfur atom and the alpha-anomeric stereochemistry.

Interactive Data Table: Properties of alpha-Thiodeoxyguanosine

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |

| Molecular Formula | C₁₀H₁₃N₅O₃S |

| Molecular Weight | 283.31 g/mol |

| CAS Number | 2133-81-5 |

| Synonyms | α-TGdR, α-Thiodeoxyguanosine, α-2'-Deoxythioguanosine, NSC71851 |

Synthesis and Formulation

The synthesis of alpha-nucleosides like alpha-thiodeoxyguanosine requires specific chemical strategies to control the stereochemistry at the anomeric center. rsc.orgresearchgate.net Generally, the formation of the glycosidic bond between the sugar and the nucleobase can yield both alpha and beta anomers. rsc.org Various methods, including the mercuri procedure, fusion reactions, and Vorbrüggen glycosylation, have been employed to synthesize α-nucleosides. rsc.orgresearchgate.net The synthesis of deoxy-nucleosides can sometimes favor the formation of the alpha-anomer due to reduced steric hindrance at the C2' position of the sugar. rsc.org

For thionucleosides, additional considerations are necessary to handle the sulfur-containing base. The synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine, for example, requires special protection and deprotection strategies to prevent the thione group from undergoing unwanted oxidation or hydrolysis.

The synthesis of S-substituted derivatives of both alpha and beta anomers of 2'-deoxy-6-thioguanosine has been achieved through S-alkylation of the parent nucleosides or by displacement reactions on 6-chloro intermediates. nih.gov The purification of the alpha-anomer from the beta-anomer is a critical step, and enzymatic methods have been utilized for this purpose. For instance, nucleoside phosphorylase from human blood cells is active on the beta-anomer but not the alpha-anomer, allowing for the characterization and separation of alpha-thiodeoxyguanosine metabolites. cdnsciencepub.com

Enzymatic Recognition and Processing Pathways

Cellular Metabolism and Phosphorylation of Thiodeoxyguanosine

For alpha-thiodeoxyguanosine to exert its effects, it must first be metabolized within the cell into its active form. This process primarily involves phosphorylation, converting the nucleoside into its corresponding nucleotide derivatives.

The conversion of alpha-thiodeoxyguanosine (6-thio-dG) into its pharmacologically active triphosphate form, thiodeoxyguanosine 5'-triphosphate (TdGTP), is a critical activation step. pharmgkb.orgsmpdb.ca This metabolic process is essential for its subsequent incorporation into DNA. pharmgkb.orgsmpdb.ca The pathway involves a series of enzymatic reactions. Initially, thiodeoxyguanosine is phosphorylated to its monophosphate form, which is then further phosphorylated to the diphosphate (B83284) and finally to the triphosphate nucleotide. smpdb.ca It is suggested that 6-thio-dG is more readily converted into its 5'-triphosphate form compared to its related compound, 6-thioguanine (B1684491). google.com This efficient conversion allows TdGTP to accumulate in cells, making it available as a substrate for various polymerases. nih.govnih.gov

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine (B94841) salvage pathway, which recycles purines from degraded DNA back into the nucleotide synthesis pathway. wikipedia.orgjetir.orgnih.gov HGPRT catalyzes the conversion of purine bases, such as hypoxanthine (B114508) and guanine (B1146940), into their respective monophosphate nucleotides by transferring a phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP). wikipedia.orgfrontiersin.org

Activation to Thiodeoxyguanosine 5′-Triphosphate (TdGTP)

Interactions with DNA and RNA Polymerases

Once activated to its triphosphate form, TdGTP can interact with various nucleic acid polymerases, acting as a substrate and becoming incorporated into growing DNA and RNA chains.

The triphosphate metabolite, TdGTP, is recognized as a substrate by DNA polymerases and can be incorporated into DNA, replacing the canonical guanine nucleotide. mdpi.comnih.gov Research has shown that different DNA polymerases exhibit varying efficiencies in utilizing TdGTP.

DNA Polymerase α : This enzyme, which plays a primary role in the initiation of DNA replication, efficiently uses TdGTP as a substrate for DNA synthesis. nih.govwikipedia.org Studies with calf thymus DNA polymerase α demonstrated that deoxythioguanylate was incorporated into DNA, substituting for deoxyguanylate, and supported the continued elongation of the DNA chain. nih.gov

DNA Polymerase β : In contrast, DNA polymerase β, which is primarily involved in DNA repair, utilizes TdGTP at a much lower rate than DNA polymerase α. nih.govnih.gov

The incorporation of 6-thioguanine (S6G) into a DNA strand can significantly slow down subsequent polymerization across the modified template by various human DNA polymerases, including alpha, gamma, and delta. nih.gov This indicates that while the initial incorporation is possible, the presence of the thionucleotide in the template alters the DNA-protein interactions, potentially inhibiting further synthesis. nih.gov

Table 1: Comparative Utilization of TdGTP by DNA Polymerases

| DNA Polymerase | Family | Primary Function | TdGTP Utilization | Reference |

| DNA Polymerase α | Family B | DNA Replication Initiation | Efficient | nih.gov |

| DNA Polymerase β | Family X | DNA Repair | Low | nih.gov |

Telomerase, a specialized reverse transcriptase that maintains the length of telomeres, also recognizes TdGTP as a substrate. google.comnih.govmdpi.com This enzyme incorporates 6-thio-dG into the newly synthesized telomeric repeats. nih.govdntb.gov.ua This incorporation leads to the creation of modified telomeres, which can trigger a state of telomere dysfunction. nih.govnih.gov

Interestingly, 6-thio-dG does not appear to directly inhibit the catalytic activity of the telomerase holoenzyme. google.comnih.gov Instead, its incorporation into telomeric DNA alters the structure and function of the telomere ends. nih.gov This leads to the loss of protective protein complexes and can induce telomere dysfunction-induced foci (TIFs), which are markers of a DNA damage response at the telomeres. nih.gov This effect is dependent on the presence of telomerase, as it is observed in telomerase-positive cancer cells but not in telomerase-negative normal cells. nih.gov The insertion of 6-thio-dGTP by telomerase can prevent the synthesis of additional telomeric repeats, leading to a non-productive, stalled telomerase complex still bound to the DNA. nih.govbiorxiv.org

Thiopurine metabolites, specifically 6-thioguanosine (B559654) triphosphate (TGTP), can be incorporated into RNA by RNA polymerases. pharmgkb.orgmdpi.comnih.gov Studies have shown that after treating cells with 6-thioguanosine, the analogue is incorporated into both messenger RNA (mRNA) and ribosomal RNA (rRNA). nih.gov This incorporation of thiopurine ribonucleotides can perturb mRNA transcription. mdpi.com The ability of RNA polymerases to utilize thionucleotides as substrates allows for the metabolic labeling and isolation of newly synthesized RNA. nih.gov

Telomerase-Mediated Incorporation into Telomeres

Recognition by DNA Repair Pathways

The integration of thiopurine analogs like alpha-thiodeoxyguanosine into the DNA backbone elicits a response from the cell's extensive DNA repair network. These pathways are designed to detect and correct errors and damage to maintain genomic integrity. nih.gov The presence of an unnatural base such as 6-thioguanine (the base in alpha-thiodeoxyguanosine) creates a lesion that is recognized by specific repair systems. researchgate.net

Response of the DNA Mismatch Repair System to Thioguanine-Containing DNA

The DNA Mismatch Repair (MMR) system is paramount in mediating the cellular response to DNA that contains 6-thioguanine (6-TG). researchgate.netnih.gov The cytotoxicity of thiopurines is largely dependent on a proficient MMR system. researchgate.nethaematologica.org After the 6-thioguanine nucleotide is incorporated into a new DNA strand, the MMR machinery recognizes the resulting mismatch. researchgate.nethaematologica.org This recognition is performed by essential protein complexes, including MutS and MutL homologs (such as MLH1 and PMS2 in eukaryotes). wikipedia.org

Instead of a straightforward repair, the MMR system's attempt to correct the thioguanine-containing strand is futile. This process can lead to the introduction of single-strand breaks in the DNA as the system repeatedly attempts to excise the mismatched base. nih.govscispace.com This persistent and unsuccessful repair activity signals for a halt in the cell cycle, typically a prolonged arrest in the G2/M phase. nih.govnih.gov This cell cycle checkpoint activation involves the ATR-Chk1 pathway. nih.gov Ultimately, this sustained G2/M arrest and the accumulation of DNA strand breaks can trigger apoptosis, or programmed cell death. researchgate.netnih.gov Consequently, cells that have a deficient MMR system are notably more resistant to the cytotoxic effects of 6-thioguanine because they fail to recognize the initial lesion and initiate this cell death cascade. researchgate.nethaematologica.org

Hydrolysis and Detoxification by Nucleoside Triphosphate Pyrophosphatases

Nucleoside triphosphate pyrophosphatases are enzymes that play a crucial role in maintaining the fidelity of the cellular nucleotide pool. nih.govnih.gov They act as sanitizing enzymes by hydrolyzing non-canonical or damaged nucleoside triphosphates, preventing their incorporation into DNA or RNA. This detoxification mechanism is a critical defense against the potentially mutagenic effects of base analogs.

NUDT15 (Nudix Hydrolase 15) Activity on Thioguanine Analogs

A key enzyme in the detoxification of thiopurine metabolites is Nudix Hydrolase 15 (NUDT15). mdpi.comresearchgate.net NUDT15 is a nucleoside diphosphate hydrolase that dephosphorylates the active triphosphate forms of thiopurines. researchgate.netnih.gov Its primary function in this context is to convert 6-thio-deoxyguanosine triphosphate (6-thio-dGTP or TdGTP) and 6-thioguanosine triphosphate (6-TGTP) into their corresponding monophosphate forms, 6-thio-deoxyguanosine monophosphate (6-thio-dGMP) and 6-thioguanosine monophosphate (6-TGMP), respectively. mdpi.comnih.govg-standaard.nl

This hydrolysis effectively inactivates the thiopurine metabolites, acting as a barrier to their incorporation into DNA and thus limiting their intended cytotoxic effect. nih.gov In vitro studies have confirmed that NUDT15 preferentially hydrolyzes 6-thio-dGTP and 6-TGTP. nih.govresearchgate.net High-performance liquid chromatography (HPLC) analysis has shown that NUDT15-mediated hydrolysis of these substrates yields the corresponding monophosphate species. nih.gov

Genetic variations in the NUDT15 gene that result in decreased or absent enzyme activity are strongly associated with increased sensitivity to thiopurines. researchgate.netg-standaard.nl In individuals with these variants, the reduced ability to deactivate 6-thio-dGTP leads to higher intracellular concentrations of this active metabolite, greater incorporation into DNA, and an increased risk of severe toxicity. mdpi.comg-standaard.nl

Table of Mentioned Compounds

| Compound Name | Abbreviation | Role/Mention |

|---|---|---|

| alpha-Thiodeoxyguanosine | - | Subject of the article; a deoxyguanosine analog. |

| 6-Thioguanine | 6-TG | The purine analog base within alpha-thiodeoxyguanosine. researchgate.nethaematologica.orgnih.gov |

| 6-Thioguanine Nucleotides | TGNs | Active metabolites of thiopurines incorporated into DNA. haematologica.org |

| 6-thio-deoxyguanosine triphosphate | 6-thio-dGTP, TdGTP | Active metabolite hydrolyzed by NUDT15. mdpi.comnih.govg-standaard.nl |

| 6-thioguanosine triphosphate | 6-TGTP | Active metabolite hydrolyzed by NUDT15. mdpi.comresearchgate.netnih.gov |

| 6-thio-deoxyguanosine monophosphate | 6-thio-dGMP | Product of NUDT15 hydrolysis of 6-thio-dGTP. g-standaard.nl |

| 6-thioguanosine monophosphate | 6-TGMP | Product of NUDT15 hydrolysis of 6-TGTP. mdpi.com |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine | 8-oxodG | An oxidized DNA lesion mentioned in the context of DNA repair. mdpi.com |

| MutS Homologs (e.g., MSH6) | MSH6 | Protein involved in recognizing DNA mismatches. haematologica.org |

| MutL Homologs (e.g., MLH1, PMS2) | MLH1, PMS2 | Proteins that partner with MutS homologs in mismatch repair. nih.govwikipedia.org |

| Ataxia Telangiectasia and Rad3-Related Protein | ATR | Kinase involved in the DNA damage response pathway. nih.gov |

| Checkpoint Kinase 1 | Chk1 | Protein kinase activated by ATR in the DNA damage response. nih.gov |

Cellular and Molecular Mechanisms of Action Research Focus

Induction of DNA Damage and Activation of DNA Damage Response (DDR) Pathways

The compound alpha-thiodeoxyguanosine (α-thio-dG), also known as 6-thio-2'-deoxyguanosine, triggers a significant DNA damage response (DDR) within cells. This response is a complex network of signaling pathways that detect, signal, and repair DNA lesions. cellsignal.comsigmaaldrich.comnih.govnih.gov The cellular reaction to α-thio-dG involves the activation of key kinases such as ATM and ATR, which are central to the DDR. sigmaaldrich.comfrontiersin.orgmdpi.com

Treatment with α-thio-dG leads to the sequential activation of the ATR and ATM pathways. frontiersin.orgaacrjournals.org This activation initiates a cascade of events, including the phosphorylation of downstream targets that orchestrate cell cycle arrest, providing time for DNA repair, or if the damage is too severe, inducing apoptosis (programmed cell death). nih.govaacrjournals.org The DDR is crucial for maintaining genomic stability, and its activation by α-thio-dG highlights the compound's potent ability to interfere with DNA integrity. cellsignal.comsemanticscholar.org

Telomere-Specific DNA Damage Induced by Alpha-Thiodeoxyguanosine

A primary mechanism of α-thio-dG is its ability to cause DNA damage specifically at telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govaacrjournals.org This effect is largely dependent on the activity of telomerase, an enzyme that is highly active in most cancer cells and responsible for maintaining telomere length. nih.govoncotarget.commdpi.com Telomerase recognizes α-thio-dG's precursor, 6-thio-dGTP, as a substrate and incorporates it into newly synthesized telomeres. nih.govtrilinkbiotech.com

This incorporation of a modified nucleotide disrupts the normal structure and function of telomeres, leading to what is known as telomere dysfunction-induced foci (TIFs). nih.govoncotarget.com TIFs are markers of damaged telomeres and are recognized by the cell's DNA damage machinery. nih.gov Studies have shown a significant increase in TIFs in telomerase-positive cancer cells treated with α-thio-dG, while telomerase-negative normal cells are largely unaffected. aacrjournals.orgnih.gov For instance, one study observed a 7.8-fold increase in telomeric DNA damage in HCT116 cancer cells after 72 hours of treatment with α-thio-dG compared to 6-thioguanine (B1684491). nih.gov This telomere-specific damage can trigger cell death and is a key aspect of α-thio-dG's anti-cancer activity. nih.gov

General Genomic DNA Damage

The genomic DNA damage caused by α-thio-dG also activates the DDR pathways, leading to cell cycle arrest, typically at the G2-M phase, and apoptosis. aacrjournals.org This bifunctional mode of action, targeting both telomeric and genomic DNA, makes α-thio-dG a potent agent for inducing cellular crisis in cancer cells. nih.gov It has been observed that while α-thio-dG induces general DNA damage in cancer cells in vitro, this effect may be less pronounced in vivo, suggesting that the telomere-specific damage is the more critical and persistent lesion. nih.gov

Modulation of Telomere Biology

Alpha-thiodeoxyguanosine significantly impacts the biology of telomeres, the protective structures at the ends of eukaryotic chromosomes. nih.govaacrjournals.org Its primary mechanism involves disrupting the normal maintenance and function of these essential genomic elements. researchgate.netresearchgate.net

Telomere Uncapping Mechanisms Triggered by Modified Nucleotides

The incorporation of α-thio-dG into telomeres by telomerase leads to a phenomenon known as "telomere uncapping." nih.govoncotarget.com Normally, telomeres are protected by a protein complex called shelterin, which prevents them from being recognized as DNA breaks. nih.govfrontiersin.orgunimib.it The presence of the modified nucleotide, 6-thioguanine, within the telomeric DNA sequence interferes with the proper binding of the shelterin complex. researchgate.net

This disruption of the protective cap exposes the chromosome ends, which are then recognized by the DNA damage response machinery as double-strand breaks. frontiersin.orgmicrobialcell.com This uncapping event is a critical trigger for the subsequent cellular responses, including cell cycle arrest and apoptosis, and occurs irrespective of the initial telomere length. nih.govresearchgate.net The inability of shelterin to properly bind to the modified telomeres is a key step in the mechanism of action of α-thio-dG. researchgate.net

Telomerase-Dependent Effects on Cellular Processes

The effects of α-thio-dG on cellular processes are intricately linked to the presence and activity of telomerase. nih.govoncotarget.com Telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends, is the enzyme responsible for incorporating the precursor of α-thio-dG, 6-thio-dGTP, into telomeres. nih.govtrilinkbiotech.com This incorporation is a prerequisite for the induction of telomere dysfunction. nih.govresearchgate.net

In telomerase-positive cells, the incorporation of α-thio-dG leads to a cascade of events, including the formation of TIFs, cell cycle arrest, and ultimately, cell death. aacrjournals.orgnih.gov Conversely, in telomerase-negative cells, such as most normal somatic cells, α-thio-dG has a significantly reduced effect. nih.gov This telomerase-dependency provides a therapeutic window, allowing for the selective targeting of cancer cells, which are predominantly telomerase-positive. nih.govnih.gov Research has shown that inhibiting telomerase activity can prevent the formation of α-thio-dG-induced TIFs, further confirming the central role of this enzyme in the compound's mechanism of action. aacrjournals.org

Effects on DNA Replication Fidelity and Processivity

The incorporation of modified nucleotides like α-thio-dG can have significant consequences for the fidelity and processivity of DNA replication. biorxiv.orgbiorxiv.org DNA polymerases are the enzymes responsible for synthesizing new DNA strands, and their accuracy and efficiency are crucial for maintaining genomic integrity. wikipedia.orgeurx.com.pl

Early research suggested that 6-thio-dGTP does not significantly inhibit human DNA polymerases α and δ, implying that these enzymes can incorporate the modified nucleotide during DNA replication. biorxiv.orgbiorxiv.org DNA polymerase alpha (Pol α) is particularly important as it initiates DNA replication. wikipedia.orguniprot.org However, it has low processivity and lacks proofreading activity, making it more prone to errors. eurx.com.plnih.gov

Investigations into Replication Bypass and Mutagenic Consequences

The incorporation of alpha-thiodeoxyguanosine, in its triphosphate form (alpha-thiodeoxyguanosine triphosphate or TdGTP), into the DNA strand is a critical aspect of its mechanism of action. This modified nucleotide is recognized by cellular DNA polymerases and can be inserted into the nascent DNA chain in place of deoxyguanosine. nih.gov However, its presence in the DNA template can lead to significant mutagenic consequences.

Research has shown that the incorporation of 6-thioguanine (S6G), the base component of alpha-thiodeoxyguanosine, into DNA can result in specific point mutations. The cytotoxicity of S6G is thought to be a direct result of its integration into DNA instead of guanine (B1146940). nih.gov The deoxyribonucleoside triphosphate form, TdGTP, serves as a substrate for both bacterial and human DNA polymerases. nih.gov

Studies have demonstrated that TdGTP can be misincorporated in place of adenine (B156593) at a higher frequency than dGTP, suggesting that it can lead to mutations through mispairing with thymine (B56734). nih.gov To investigate this, experiments using the lacI gene in phage M13 have been conducted. When TdGTP was incorporated into the DNA in reactions lacking dGTP, the resulting mutant progeny exhibited C-to-T base transitions and some C-to-A transversions. nih.gov Similarly, when TdGTP was present in reactions lacking dATP, the mutants primarily showed T-to-C transitions. nih.gov These findings indicate that the mispairing of the incorporated 6-thioguanine with thymine during subsequent rounds of DNA replication is a key source of its mutagenic effects. nih.gov No insertion or deletion mutations were observed in these studies, pointing towards a mechanism dominated by base substitution. nih.gov

The following table summarizes the observed mutagenic consequences of 6-thioguanine incorporation:

| Experimental Condition (dNTP omitted) | Predominant Mutation Types | Inferred Mispairing |

| Deoxyguanosine triphosphate (-G) | C-to-T transitions, C-to-A transversions | 6-Thioguanine pairing with Thymine |

| Deoxyadenosine triphosphate (-A) | T-to-C transitions | 6-Thioguanine pairing with Thymine |

This table is based on data from studies investigating the mutagenic effects of 6-thioguanine incorporation into DNA. nih.gov

Modulation of Replication Fork Progression and Enzyme Processivity

The integration of alpha-thiodeoxyguanosine into the DNA template has significant repercussions for the progression of the DNA replication fork. The presence of this analogue within the DNA strand can act as a lesion, impeding the normal function of the replicative machinery. nih.gov Incorporation of TdGTP into DNA is known to inhibit the function of several enzymes involved in DNA replication and can lead to a halt in the replication process. pharmgkb.org

When a replicative DNA polymerase encounters alpha-thiodeoxyguanosine in the template strand, it can lead to stalling of the replication fork. aacrjournals.orgplos.org This stalling is a distinct event from a general slowing of the fork and represents a complete stop in DNA synthesis. plos.org The presence of such lesions can uncouple the activities of the replicative helicase and the DNA polymerase, where the helicase may continue to unwind the DNA, generating stretches of single-stranded DNA (ssDNA) ahead of the stalled polymerase. biorxiv.orgresearchgate.netbiorxiv.org

The processivity of a DNA polymerase, defined as the number of nucleotides it can incorporate during a single binding event with the template DNA, is a crucial factor for efficient DNA replication. neb.comthermofisher.com While specific studies detailing the direct effect of alpha-thiodeoxyguanosine on the processivity of individual DNA polymerases like Pol α, Pol δ, and Pol ε are limited, the stalling of the replication fork inherently implies a disruption of processive synthesis. biorxiv.orgnih.gov The inability of the polymerase to bypass the lesion effectively terminates its processive run. Some specialized DNA polymerases, such as DNA polymerase kappa, have very low fidelity and moderate processivity, which can be involved in bypassing DNA lesions, though this often comes at the cost of introducing mutations. patsnap.com

The stability of the stalled replication fork is critical, as collapsed forks can lead to the formation of double-strand breaks and genomic instability. aacrjournals.org Cells have complex DNA damage response pathways that are activated to stabilize stalled forks and facilitate their restart. biorxiv.org However, the presence of alpha-thiodeoxyguanosine in the DNA presents a direct physical challenge to the continuous and processive movement of the replication machinery. nih.govpharmgkb.org

Interference with Purine (B94841) Metabolism Pathways

The metabolic products of thiopurines, including thioguanine, can interfere with the de novo synthesis of purine nucleotides, a pathway essential for providing the building blocks for DNA and RNA. oncohemakey.com However, the specific role of alpha-thiodeoxyguanosine and its metabolites in this inhibition is nuanced.

Conversely, other studies indicate that the inhibition of de novo purine synthesis is more potently achieved by methylated metabolites of mercaptopurine (6-MP), such as methylthioinosine monophosphate (me-TIMP). researchgate.netpsu.edu Since the metabolic pathway of thioguanine does not produce methylthioinosine monophosphate, its direct inhibitory effect on de novo purine synthesis may be less pronounced than that of 6-MP. researchgate.net The primary cytotoxic mechanism of thioguanine is often attributed to the incorporation of its fraudulent nucleotides into DNA and RNA rather than a potent, direct inhibition of purine synthesis. researchgate.net

The administration of thiopurines can lead to alterations in the intracellular pools of purine nucleotides. Following treatment with thioguanine, a variety of its metabolites accumulate within the cell. These include thioguanine nucleotides (TGNs), which encompass thioguanosine monophosphate (TGMP), diphosphate (B83284) (TGDP), and triphosphate (TGTP), as well as the deoxyribonucleotide forms like TdGTP. biorxiv.org

Metabolomic studies have shown that treatment with 6-thioguanine (6-TG) leads to significant changes in cellular metabolism, with purine metabolism being one of the most affected pathways. nih.gov This is characterized by a reduction in many purine-associated metabolites, indicating a disruption of purine homeostasis. nih.gov Isotope tracing experiments have further revealed that 6-TG can suppress the labeling of purine nucleotides from precursors like glucose, pointing to a reduction in purine synthesis. nih.gov

The accumulation of thiopurine nucleotides can be substantial. Methods have been developed to measure the concentrations of these metabolites in patient cells, such as red blood cells and lymphoblasts, to monitor therapy. nih.govbiorxiv.orgnih.gov For instance, in children with acute lymphoblastic leukemia treated with mercaptopurine, both thioguanine nucleotides and methylmercaptopurine nucleotides were detected in lymphoblasts, with their relative concentrations changing over time. biorxiv.org While these measurements provide a picture of the levels of drug metabolites, the direct impact on the depletion of the endogenous pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) by thioguanine alone is less clearly defined compared to its sister drug, mercaptopurine, whose methylated metabolites are strong inhibitors of de novo purine synthesis. researchgate.netpsu.edu The primary mechanism leading to cytotoxicity is the accumulation of the thiopurine nucleotides themselves, which are then incorporated into DNA and RNA. pharmgkb.orgfrontiersin.org

The table below shows a simplified overview of thiopurine nucleotide metabolites measured in cells.

| Abbreviation | Full Compound Name | Role |

| TGNs | Thioguanine Nucleotides | General term for thioguanine ribonucleotides |

| TGMP | Thioguanosine Monophosphate | Metabolite in the activation pathway |

| TGDP | Thioguanosine Diphosphate | Metabolite in the activation pathway |

| TGTP | Thioguanosine Triphosphate | Substrate for RNA incorporation and Rac1 inhibition |

| TdGTP | alpha-Thiodeoxyguanosine Triphosphate | Substrate for DNA incorporation |

This table summarizes key thiopurine nucleotide metabolites that accumulate in cells following thioguanine administration. biorxiv.orgoup.com

Inhibition of De Novo Purine Biosynthesis

Protein Interactions Beyond Nucleic Acid Synthesis

A significant mechanism of action for thiopurines, distinct from the disruption of nucleic acid synthesis, is the inhibition of the small GTPase, Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.govresearchgate.net This inhibition, however, is specifically attributed to the ribonucleotide metabolite of thioguanine, 6-thioguanosine (B559654) triphosphate (6-TGTP). nih.govfrontiersin.orgoup.com

Rac1 is a crucial signaling protein that, when bound to GTP, activates downstream pathways involved in T-cell proliferation and inflammatory responses. nih.govresearchgate.net Research has demonstrated that 6-TGTP can bind to Rac1 in place of GTP. nih.gov This binding event has a profound functional consequence: while the Rac1-6-TGTP complex can be hydrolyzed to a Rac1-6-TGDP state by RhoGAP proteins, the subsequent reactivation step is blocked. nih.gov Specifically, guanine nucleotide exchange factors (GEFs), such as Vav1, are unable to efficiently exchange the bound 6-TGDP for a new molecule of GTP. nih.govresearchgate.net

This leads to an accumulation of Rac1 in an inactive, 6-TGDP-bound state. researchgate.net The sequestration of Rac1 in this inactive form effectively shuts down its signaling cascade, which includes the activation of pathways like NF-κB and STAT3. researchgate.net The ultimate result of this signaling blockade is the induction of apoptosis, particularly in activated T-lymphocytes. nih.govfrontiersin.orgoup.com This specific targeting of T-cell signaling pathways is a key component of the immunosuppressive effects of thiopurines. nih.gov There is currently no direct evidence to suggest that alpha-thiodeoxyguanosine triphosphate (TdGTP) participates in this mechanism of Rac1 inhibition.

Advanced Biophysical and Structural Characterization

Spectroscopic Analysis of alpha-Thiodeoxyguanosine and Modified Nucleic Acids

Spectroscopic methods are fundamental in examining the structural and dynamic properties of nucleic acids containing alpha-thiodeoxyguanosine.

The stability of DNA duplexes is critical for their biological function. The substitution of guanine (B1146940) with 6-thiodeoxyguanosine (S6G), the active metabolite form of alpha-thiodeoxyguanosine, has been shown to impact the thermal and thermodynamic stability of DNA.

Heating a structured nucleic acid leads to the disruption of base-stacking interactions, a process that can be monitored by changes in its ultraviolet (UV) absorbance. nih.gov This phenomenon, known as UV hypochromicity, is a hallmark of structured nucleic acids like double-stranded DNA. nih.govnih.gov Thermal denaturation experiments, which measure the change in UV absorbance with increasing temperature, are used to determine the melting temperature (Tm) of a duplex—the temperature at which half of the duplex strands are dissociated. nih.gov

Studies on 17-mer DNA sequences have demonstrated that replacing a single guanine with S6G in a G•C base pair moderately decreases the stability of the DNA duplex. nih.gov The effect is a less favorable Gibbs free energy of duplex formation. For instance, the replacement of a guanine with S6G results in an approximate 1 kcal/mol less favorable Gibbs free energy of formation at 37°C. nih.gov This destabilization is less pronounced than that caused by a G•T mismatch but indicates a significant alteration of duplex integrity. nih.gov

| Duplex Type | ΔG°37 (kcal/mol) | Description |

|---|---|---|

| Normal G•C pair | -20.5 (approx.) | Control duplex with a standard Guanine-Cytosine pair. |

| S6G•C pair | -19.5 (approx.) | Duplex with a single 6-Thiodeoxyguanosine-Cytosine pair. |

| G•T mismatch | -17.5 (approx.) | Duplex with a single Guanine-Thymine mismatch pair. |

| S6G•T mismatch | -17.5 (approx.) | Duplex with a single 6-Thiodeoxyguanosine-Thymine mismatch pair. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. nih.govjeolusa.com It provides detailed information about atomic-level conformation, base pairing, and stacking interactions. nih.govcolby.edu

NMR has been utilized to characterize the structural and dynamic consequences of incorporating 6-thiodeoxyguanosine into DNA duplexes. colby.edu For example, studies on 11-base pair DNA sequences containing the modification have been conducted to probe changes in the DNA structure. colby.edu While techniques like 15N-edited ¹H NMR spectroscopy can be employed, the specific structural perturbations induced by the thionucleoside require careful analysis of various NMR parameters, including chemical shifts and nuclear Overhauser effects (NOEs), to build an accurate structural model. colby.edubiorxiv.org The goal of such studies is to understand how the substitution for deoxyguanosine alters the local and global conformation of the DNA helix. colby.edu

UV Hypochromicity and Thermal Denaturation Studies of DNA Duplexes

Computational Modeling and Simulation Studies

Computational approaches provide invaluable insights into the molecular interactions and energetic landscapes that are often difficult to capture experimentally.

Theoretical studies complement experimental findings by predicting how modifications affect molecular interactions. The observed decrease in the thermal and thermodynamic stability of DNA duplexes containing 6-thiodeoxyguanosine can be attributed to altered hydrogen bonding and base stacking. nih.gov The substitution of the oxygen atom at the C6 position of guanine with a larger sulfur atom alters the geometry and electronic properties of the base. This change can disrupt the canonical Watson-Crick hydrogen bonding pattern with cytosine and affect the stacking energy with neighboring bases, leading to a less stable duplex, as confirmed by thermodynamic measurements. nih.gov

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govrsc.orgplos.org These simulations can reveal the dynamic processes of how a compound like alpha-thiodeoxyguanosine, in its triphosphate form (TdGTP), interacts with proteins. researchgate.net A key protein in thiopurine metabolism is NUDT15, a nudix hydrolase that dephosphorylates thiopurine active metabolites, thereby preventing their incorporation into DNA and reducing cytotoxicity. researchgate.net

MD simulations can model the binding of thiopurine metabolites to the NUDT15 active site, providing atomic-level details of the interaction. researchgate.net Such simulations help in understanding how specific variants of NUDT15, which can cause thiopurine intolerance, affect the protein's structure, dynamics, and ability to bind and hydrolyze its substrates. By simulating the compound-protein complex, researchers can analyze conformational changes, interaction stability, and the energetic factors governing the binding process. nih.govresearchgate.net

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netekb.eg This method is widely used in drug design to screen for potential inhibitors of a protein target. researchgate.netresearchgate.net

Alpha-thiodeoxyguanosine has been included in datasets for in silico studies, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking against cancer-related protein targets. researchgate.netresearchgate.net In these studies, the compound is docked into the active site of a target protein, and its binding mode and interaction energy are calculated. The analysis focuses on identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. researchgate.netekb.eg The calculated binding or interaction energy provides a quantitative measure of the affinity of the compound for the target. researchgate.net

| Compound Name | Experimental Activity (pGI50) | Predicted Activity (pGI50) | Docking Target Example | Potential Interaction Type |

|---|---|---|---|---|

| .Alpha.-Thiodeoxyguanosine | 3.746 | 3.911 | V600E-BRAF (PDB: 3OG7) | Hydrogen Bonding, Hydrophobic Interactions |

Molecular Dynamics Simulations of Compound-Protein Interactions (e.g., with NUDT15)

Biophysical Characterization of Interacting Enzymes and Proteins

The interaction of α-Thiodeoxyguanosine with its target enzymes and proteins can be scrutinized at a molecular level using advanced biophysical techniques. These methods provide critical insights into the conformational changes and alterations in the local environment of the protein upon binding of the ligand. Such studies are fundamental to understanding the mechanism of action and for the rational design of more potent and specific derivatives.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Proteins

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and to detect conformational changes that occur upon the interaction with ligands like α-Thiodeoxyguanosine. e3s-conferences.org This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. e3s-conferences.org The amide bonds in the protein backbone are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement gives rise to characteristic CD spectra for different types of secondary structures (α-helices, β-sheets, and random coils).

Binding of a ligand can induce significant changes in the protein's secondary structure, which are reflected in the CD spectrum. For instance, an increase in α-helical content is characterized by negative bands at approximately 222 nm and 208 nm, while an increase in β-sheet content typically shows a negative band around 218 nm. nih.gov By monitoring these spectral changes as a function of the ligand concentration, it is possible to determine the binding affinity and the stoichiometry of the interaction.

In a hypothetical interaction between α-Thiodeoxyguanosine and a target protein, one might observe changes in the CD spectrum indicative of a conformational rearrangement. The table below illustrates the kind of data that would be generated in such an experiment.

| Condition | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure Change |

|---|---|---|---|

| Protein Alone | -10,000 | -12,000 | Baseline α-helical content |

| Protein + α-Thiodeoxyguanosine (1:1 ratio) | -12,500 | -14,500 | Increase in α-helical content |

| Protein + α-Thiodeoxyguanosine (1:5 ratio) | -15,000 | -17,000 | Further increase in α-helical content |

This table presents hypothetical data to illustrate the potential changes in protein secondary structure upon binding to α-Thiodeoxyguanosine, as would be measured by Circular Dichroism spectroscopy.

Intrinsic Fluorescence Studies for Active Site Information of Enzymes

Intrinsic fluorescence spectroscopy is a highly sensitive technique used to probe the local environment of aromatic amino acid residues within a protein, primarily tryptophan and tyrosine. Tryptophan has the strongest fluorescence quantum yield and is often used as a natural probe to monitor ligand binding and conformational changes, particularly within the active site of an enzyme. nih.gov The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its environment; a blue shift (shift to shorter wavelength) indicates a more hydrophobic environment, while a red shift (shift to longer wavelength) suggests a more polar or solvent-exposed environment. nih.gov

When a ligand such as α-Thiodeoxyguanosine binds to an enzyme, it can cause a change in the intrinsic tryptophan fluorescence in several ways. If a tryptophan residue is located in or near the binding site, the binding of the ligand can directly alter its local environment, leading to a shift in the emission maximum. Furthermore, the binding event can cause a quenching (decrease) or enhancement (increase) of the fluorescence intensity. Quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) if the ligand has an overlapping absorption spectrum, or through conformational changes that bring quenching groups closer to the tryptophan.

Studies on proteins that bind guanine nucleotides have demonstrated the utility of this technique. For example, the binding of GTP and its analogs to G-proteins or elongation factors often results in a significant quenching of the intrinsic tryptophan fluorescence, indicating a conformational change upon nucleotide binding. nih.govpnas.org The magnitude of this quenching can be used to calculate the dissociation constant (Kd) of the protein-ligand complex, providing a quantitative measure of binding affinity.

Given the aromatic nature of the purine (B94841) ring in α-Thiodeoxyguanosine, its interaction with an enzyme's active site containing tryptophan residues would likely lead to measurable changes in fluorescence. The following table provides an example of the data that could be obtained from such an experiment.

| Condition | Emission Maximum (λₘₐₓ) (nm) | Fluorescence Intensity (Arbitrary Units) | Interpretation |

|---|---|---|---|

| Enzyme Alone | 345 | 100 | Tryptophan in a relatively polar environment |

| Enzyme + α-Thiodeoxyguanosine | 335 | 60 | Binding induces a conformational change, moving tryptophan to a more hydrophobic environment and causing fluorescence quenching |

This table presents hypothetical data illustrating the potential changes in the intrinsic tryptophan fluorescence of an enzyme upon binding to α-Thiodeoxyguanosine. These changes provide insights into the enzyme's active site environment.

Applications As Biochemical and Molecular Probes

Site-Specific Affinity Labeling of Proteins

Affinity labeling is a technique used to identify and map the binding sites of macromolecules. nih.gov Analogs of natural substrates are designed to bind to the active site and then form a stable covalent bond, effectively "labeling" it. nih.gov alpha-Thiodeoxyguanosine, when incorporated into synthetic DNA strands, can function as a photo-affinity label. The thio-group is photoreactive and, upon irradiation with long-wavelength UV light, can form covalent crosslinks with amino acid residues in close proximity. oup.comoup.com This allows for the precise identification of contact points between the DNA and its binding protein. x-mol.com

Understanding the interactions between proteins and nucleic acids is fundamental to deciphering cellular processes like DNA replication, transcription, and repair. annualreviews.org alpha-Thiodeoxyguanosine is a valuable probe in these studies. When incorporated into an oligonucleotide at a specific position, it can be used to covalently trap binding proteins. x-mol.com For instance, oligonucleotides containing 6-thiodeoxyguanosine have been used in photochemical crosslinking experiments to identify the subunits of transcription factors and explore their proximity to different parts of a DNA sequence. x-mol.com The formation of a covalent adduct between the thiolated nucleobase and the protein provides direct evidence of interaction at that specific nucleotide position.

Restriction endonucleases and their corresponding modification methylases are critical components of bacterial restriction-modification systems that recognize specific DNA sequences. scbt.com Probing the active sites of these enzymes is key to understanding their mechanisms of action. oup.comoup.com Researchers have synthesized DNA dodecamers containing the recognition sequence for the EcoRV restriction endonuclease and methyltransferase, with 6-thiodeoxyguanosine substituted at a specific site. oup.comoup.com Upon irradiation with UV light (340-360 nm), these photoreactive DNA probes successfully crosslinked to both the endonuclease and the methyltransferase. oup.comoup.com

Competition experiments using a non-reactive substrate confirmed that the crosslinking reaction occurs specifically at the enzymes' active sites. oup.comoup.com While oligonucleotides with 4-thiothymidine (B1630790) generally produced higher crosslinking yields, 6-thiodeoxyguanosine-containing probes were also effective. oup.comoup.com These studies demonstrate the utility of alpha-thiodeoxyguanosine as an affinity label to map the catalytic centers of DNA-modifying enzymes.

| Enzyme | Thionucleoside Probe | Crosslinking Yield | Reference |

|---|---|---|---|

| EcoRV Methyltransferase | 6-Thiodeoxyguanosine | Up to 35% | oup.comoup.com |

| EcoRV Endonuclease | 6-Thiodeoxyguanosine | Up to 6% | oup.comoup.com |

| EcoRV Methyltransferase | 4-Thiothymidine | Generally higher than 6-thiodeoxyguanosine | oup.comoup.com |

| EcoRV Endonuclease | 4-Thiocyanatothymidine | Up to 42% | oup.com |

| EcoRV Methyltransferase | 4-Thiocyanatothymidine | Up to 12% | oup.com |

| EcoRV Endonuclease | 6-Thiocyanatodeoxyguanosine | No crosslinking observed | oup.com |

Probing Protein-Nucleic Acid Interactions

Mechanistic Probes for Enzymatic Reactions

The substitution of oxygen with sulfur in alpha-thiodeoxyguanosine alters the electronic and steric properties of the guanine (B1146940) base, making it a sensitive probe for enzymatic reaction mechanisms.

The stereochemical pathway of nucleotidyl-transfer reactions is a critical aspect of their mechanism. These studies are most commonly performed using nucleotide analogs modified at the phosphate (B84403) backbone, such as phosphorothioates. nih.gov The replacement of a non-bridging phosphate oxygen with sulfur in a phosphorothioate (B77711) creates a chiral center at the phosphorus atom, which allows the stereochemical course of enzyme reactions like those catalyzed by DNA polymerases and restriction enzymes to be tracked. nih.gov While alpha-thiodeoxyguanosine is a powerful probe for other aspects of enzyme-DNA interactions, phosphorothioate analogs are the primary tools used for investigating the stereochemical inversion or retention at the phosphorus center during nucleotidyl transfer. nih.gov

DNA polymerases are responsible for accurately replicating the genome, and their fidelity is crucial for genetic stability. nih.gov The incorporation of nucleotide analogs is a common method to assess the fidelity and specificity of these enzymes. nih.gov The metabolic precursor of alpha-thiodeoxyguanosine, 6-thiodeoxyguanosine triphosphate (TdGTP), can be used as a substrate by DNA polymerases. oup.com

Studies have shown that replacing dGTP with TdGTP can impede DNA synthesis by the Klenow fragment of DNA polymerase I, indicating that the polymerase recognizes the analog but processes it less efficiently than the natural nucleotide. oup.com Furthermore, the incorporation of 6-thioguanine (B1684491) (S6G) into DNA can be mutagenic. In E. coli cells, the presence of a single S6G lesion in a shuttle vector resulted in a G→A transition mutation frequency of approximately 10%. nih.gov This mutagenicity suggests that DNA polymerases can mis-insert thymine (B56734) opposite the S6G lesion, which is then fixed as a mutation in subsequent replication rounds. nih.gov The decreased stability of the S6G•C base pair may also cause high-fidelity polymerases to perceive the correctly incorporated cytosine as a mistake, triggering futile cycles of excision and re-insertion, further revealing aspects of the enzyme's proofreading and fidelity mechanisms. nih.gov

| Lesion | Mutation Type | Mutation Frequency (in wild-type E. coli) | Reference |

|---|---|---|---|

| 6-Thioguanine (S6G) | G→A | ~10% | nih.gov |

| S6-methylthioguanine (S6mG) | G→A | 94% | nih.gov |

| Guanine-S6-sulfonic acid (SO3HG) | G→A | 77% | nih.gov |

Studies on Nucleotidyl-Transfer Reactions and Stereochemical Course

Use in Studying DNA Damage and Repair Mechanisms

The incorporation of alpha-thiodeoxyguanosine into DNA creates a lesion that is recognized and processed by cellular DNA repair machinery. This makes it an invaluable tool for studying the mechanisms of DNA damage recognition and repair. The cytotoxicity of thiopurine drugs is largely attributed to the incorporation of 6-thioguanine into DNA and the subsequent cellular responses. nih.gov

This S6G lesion is a substrate for the mismatch repair (MMR) system. nih.gov During DNA replication, polymerases can mis-insert a thymine opposite S6G, creating an S6G•T mismatch. nih.gov This mismatch, along with the original S6G•C pair, is recognized by MMR proteins, which initiates a repair process that can lead to futile cycles of excision and resynthesis, ultimately causing DNA strand breaks and triggering apoptosis. By introducing a specific type of damage (S6G) into DNA, researchers can dissect the downstream signaling and repair pathways, providing critical insights into how cells maintain genomic integrity.

| Parameter | Control (G•C pair) | Lesion (S6G•C pair) | Mismatch (G•T pair) | Lesion Mismatch (S6G•T pair) | Reference |

|---|---|---|---|---|---|

| ΔG°37 (kcal/mol) | -9.5 | -8.5 | -6.4 | -6.5 | nih.gov |

| Base Pair Lifetime (ms) | ~125 | ~7 | Below detection limit | ~2 | nih.gov |

Development of Novel Chemical Tools for Biological Investigations

Alpha-thiodeoxyguanosine, a synthetic analog of the natural nucleoside deoxyguanosine, serves as a powerful component in the development of sophisticated chemical tools for exploring complex biological processes. Its unique properties, particularly the substitution of the oxygen atom at the 6-position of the purine (B94841) ring with a sulfur atom, enable a range of specialized applications that are not possible with standard nucleotides. These tools are instrumental in dissecting the intricate interactions between nucleic acids and proteins, probing enzyme mechanisms, and investigating cellular pathways.

The strategic incorporation of alpha-thiodeoxyguanosine into synthetic oligonucleotides allows for the creation of probes designed to investigate specific biological questions. mskcc.org The synthesis of these modified oligonucleotides typically employs the robust phosphoramidite (B1245037) method on a solid-phase support, a technique that allows for the precise, site-specific insertion of the analog into a desired DNA sequence. google.com Special chemical strategies are required to protect the reactive thiol group during the automated synthesis steps to prevent unwanted side reactions. google.com

Photochemical Crosslinking

One of the most significant applications of alpha-thiodeoxyguanosine is in photochemical crosslinking studies. google.com Oligonucleotides containing this analog can function as intrinsic photoaffinity probes. google.comdntb.gov.ua When exposed to UV light, the thione group in alpha-thiodeoxyguanosine can become activated, forming a highly reactive intermediate that covalently bonds with molecules in close proximity, such as the amino acid residues of a DNA-binding protein. thermofisher.com This "zero-length" crosslinking effectively captures and stabilizes transient DNA-protein interactions, allowing for the identification of binding partners and the mapping of interaction interfaces. google.com This method has been successfully used to probe the interactions between DNA and various proteins, including restriction endonucleases.

| Biological System/Target | Probe Design Principle | Key Finding | Reference |

|---|---|---|---|

| Protein-Nucleic Acid Complexes | Oligonucleotides with incorporated 6-thiodeoxyguanosine. | Can serve as photochemical crosslinkers to evaluate interactions occurring at the nucleotide base. | google.com |

| SUMO-1 Protein Binders | Genetically encoded photo-crosslinking amino acids (e.g., p-benzoyl-phenylalanine) incorporated into proteins. | Identified and characterized protein-protein interactions by forming covalent bonds upon UV irradiation. | frontiersin.org |

Probing DNA Stability and Structure

The introduction of alpha-thiodeoxyguanosine into a DNA duplex can influence its stability and local structure. Thermodynamic studies have shown that replacing a standard guanine with 6-thioguanine (S6G) in a G•C base pair results in a less favorable Gibbs free energy of duplex formation, indicating a moderate destabilization of the duplex. nih.gov For instance, the lifetime of a normal G•C base pair is approximately 125 milliseconds, whereas the lifetime of an S6G•C pair is significantly shorter, around 7 milliseconds. nih.gov This alteration of duplex stability is a key feature that can be exploited by cellular machinery and is a critical factor in the biological activity of thiopurines. nih.gov While the structural perturbation is not drastic, this change in stability can be sufficient to trigger cellular recognition pathways. nih.govcolby.edu

| Duplex Type | Change in Gibbs Free Energy (ΔΔG°37) | Base Pair Lifetime | Reference |

|---|---|---|---|

| Control G•C | - | ~125 ms | nih.gov |

| S6G•C | ~1 kcal/mol less favorable than control | ~7 ms | nih.gov |

| G•T Mismatch | ~3 kcal/mol less favorable than control | Below detection limit | nih.gov |

| S6G•T Mismatch | ~3 kcal/mol less favorable than control | ~2 ms | nih.gov |

Telomerase Research

Alpha-thiodeoxyguanosine also serves as a valuable tool in the study of telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer and aging. mdpi.com As an analog of deoxyguanosine, 6-thio-deoxyguanosine can be recognized by telomerase and incorporated into the telomeric repeats at the ends of chromosomes. nih.gov This incorporation of a modified nucleotide can disrupt the normal structure and function of telomeres, leading to telomere dysfunction and triggering a DNA damage response. This makes alpha-thiodeoxyguanosine a useful probe for studying the mechanism of telomerase activity and for developing strategies to inhibit its function in cancer cells. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing alpha-thiodeoxyguanosine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols typically involve nucleophilic substitution reactions replacing the oxygen atom in deoxyguanosine with sulfur. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., HPLC or column chromatography). Include characterization data (NMR, mass spectrometry) for batch-to-batch consistency, and adhere to guidelines for experimental detail transparency .

Q. Which analytical techniques are most effective for characterizing alpha-thiodeoxyguanosine’s structural and chemical properties?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR verify structural integrity. X-ray crystallography resolves stereochemistry, and UV-vis spectroscopy monitors stability under varying pH/temperature. Always cross-validate results with multiple techniques and report detection limits .

Q. How does alpha-thiodeoxyguanosine interact with DNA polymerases in in vitro assays?

- Methodological Answer : Use kinetic assays (e.g., steady-state kinetics) to measure incorporation efficiency (). Compare with natural deoxyguanosine to assess sulfur substitution effects. Include negative controls (e.g., polymerase-deficient mutants) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can conflicting data on the enzymatic incorporation efficiency of alpha-thiodeoxyguanosine be systematically resolved?

- Methodological Answer : Conduct meta-analyses of published studies to identify variables (e.g., polymerase type, buffer conditions). Perform controlled experiments isolating one variable at a time (e.g., Mg concentration). Use statistical tools (ANOVA, Bayesian inference) to quantify uncertainty and validate hypotheses .

Q. What experimental strategies optimize the stability of alpha-thiodeoxyguanosine in physiological conditions for therapeutic applications?

- Methodological Answer : Test stability via accelerated degradation studies (e.g., 40°C/75% RH) and monitor degradation products with LC-MS. Modify the nucleoside backbone (e.g., phosphorothioate linkages) or employ nanoencapsulation. Use molecular dynamics simulations to predict degradation pathways .

Q. How can computational models predict the impact of alpha-thiodeoxyguanosine on DNA repair mechanisms?

- Methodological Answer : Combine density functional theory (DFT) to analyze sulfur’s electronic effects with molecular docking to simulate interactions with repair enzymes (e.g., OGG1). Validate predictions via CRISPR-edited cell lines or in vitro repair assays .

Q. What methodologies address discrepancies in reported cytotoxicity profiles of alpha-thiodeoxyguanosine across cell lines?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and use isogenic cell lines to isolate genetic variables. Employ multi-omics approaches (transcriptomics/proteomics) to identify off-target effects. Share raw data via repositories for independent validation .

Methodological Best Practices

- Experimental Design : Follow factorial designs to test multiple hypotheses efficiently. For example, vary sulfur substitution positions while keeping other parameters constant .

- Data Contradiction Analysis : Use funnel plots or sensitivity analyses to detect bias in published data. Reconcile discrepancies through collaborative replication studies .

- Literature Integration : Systematically review existing studies using PRISMA guidelines, highlighting gaps (e.g., lack of in vivo data) to justify novel research directions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.